Cas no 821776-55-0 (Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-)
821776-55-0 structure
Product Name:Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-
CAS No:821776-55-0
MF:C13H20N2O2
MW:236.310103416443
CID:697317
PubChem ID:11287819
Update Time:2025-04-19
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-methyl-4-nitro-N,N-dipropyl-
- 3-methyl-4-nitro-N,N-dipropylaniline
- 3-methyl-4-nitro-N,N-dipropylBenzenamine
- FT-0769244
- DTXSID00461293
- 821776-55-0
- SCHEMBL3054634
-
- Inchi: 1S/C13H20N2O2/c1-4-8-14(9-5-2)12-6-7-13(15(16)17)11(3)10-12/h6-7,10H,4-5,8-9H2,1-3H3
- InChI Key: KQUPPWDMEUESIQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1C)N(CCC)CCC)=O
Computed Properties
- Exact Mass: 236.152477885g/mol
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 49.1Ų
Benzenamine, 3-methyl-4-nitro-N,N-dipropyl- Related Literature
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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